molecular formula C9H11ClMgO B1613473 2-Ethoxybenzylmagnesium chloride CAS No. 738580-60-4

2-Ethoxybenzylmagnesium chloride

Cat. No. B1613473
M. Wt: 194.94 g/mol
InChI Key: SHLAJHWWYBMSDH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxybenzylmagnesium chloride is an organometallic compound with the formula C9H11ClMgO . It is a Grignard reagent, which are a class of reagents developed by the French chemist François Auguste Victor Grignard . They are widely used in organic chemistry for the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzylmagnesium chloride consists of nine carbon atoms, eleven hydrogen atoms, one magnesium atom, one chlorine atom, and one oxygen atom . The exact spatial arrangement of these atoms is not provided in the search results.

Scientific Research Applications

  • Bio-based Plasticizers in Polyvinyl Chloride (PVC)

    • Field : Material Science
    • Application : 2-Ethoxybenzylmagnesium chloride could potentially be used in the synthesis of bio-based plasticizers, which are used to enhance the flexibility and workability of PVC .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The use of bio-based plasticizers could help reduce the environmental impact of PVC production and use .
  • Synthesis of Benzamide Compounds

    • Field : Organic Chemistry
    • Application : 2-Ethoxybenzylmagnesium chloride could potentially be used in the synthesis of benzamide compounds, which have a wide range of applications in medical, industrial, biological, and potential drug industries .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The synthesized benzamide compounds showed effective total antioxidant, free radical scavenging, and metal chelating activity .
  • Electrolysis

    • Field : Electrochemistry
    • Application : 2-Ethoxybenzylmagnesium chloride could potentially be used in electrolysis processes . Electrolysis is a process that uses electrical energy to drive nonspontaneous reactions .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The results of electrolysis can vary depending on the specific reactions involved. In general, electrolysis can be used to produce a variety of chemical products .
  • Production of Sodium Metal and Chlorine Gas

    • Field : Industrial Chemistry
    • Application : 2-Ethoxybenzylmagnesium chloride could potentially be used in the production of sodium metal and chlorine gas . This process involves the electrolysis of molten sodium chloride .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The result of this process is the production of sodium metal, a strong reducing agent, and chlorine gas, which is used to purify water, in antiseptics, and in paper production .
  • Friedel-Crafts Acylation

    • Field : Organic Chemistry
    • Application : 2-Ethoxybenzylmagnesium chloride could potentially be used in Friedel-Crafts acylation of benzene derivatives . This reaction is of great importance in the preparation of natural products, active pharmaceutical ingredients, agrochemicals, fine chemicals, and fragrances .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The products of this reaction are acylated benzene compounds, which have a wide range of applications in various industries .
  • Reactions with Carbon Dioxide (CO2)

    • Field : Organic Chemistry
    • Application : Grignard reagents, such as 2-Ethoxybenzylmagnesium chloride, can react with carbon dioxide (CO2) to give carboxylic acids .
    • Methods : The exact methods of application or experimental procedures were not specified in the source .
    • Results : The result of this reaction is the production of carboxylic acids .

Safety And Hazards

2-Ethoxybenzylmagnesium chloride is noted to be hazardous for shipping . For detailed safety information and handling procedures, it is recommended to refer to its Safety Data Sheet .

properties

IUPAC Name

magnesium;1-ethoxy-2-methanidylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O.ClH.Mg/c1-3-10-9-7-5-4-6-8(9)2;;/h4-7H,2-3H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLAJHWWYBMSDH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClMgO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxybenzylmagnesium chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxybenzylmagnesium chloride
Reactant of Route 2
Reactant of Route 2
2-Ethoxybenzylmagnesium chloride
Reactant of Route 3
Reactant of Route 3
2-Ethoxybenzylmagnesium chloride
Reactant of Route 4
Reactant of Route 4
2-Ethoxybenzylmagnesium chloride
Reactant of Route 5
Reactant of Route 5
2-Ethoxybenzylmagnesium chloride
Reactant of Route 6
Reactant of Route 6
2-Ethoxybenzylmagnesium chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.